barnidipine
描述
barnidipine is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a benzylpyrrolidinyl group, a nitrophenyl group, and a dihydropyridine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barnidipine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
The benzylpyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a benzyl halide. The nitrophenyl group is typically introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch synthesis and automated systems for the introduction of the benzylpyrrolidinyl and nitrophenyl groups. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzylpyrrolidinyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl halides with pyrrolidine derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its
生物活性
Barnidipine is a novel calcium antagonist belonging to the dihydropyridine class of calcium channel blockers. It is primarily used for the management of hypertension and exhibits unique pharmacological properties that contribute to its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety.
This compound functions primarily as an L-type calcium channel blocker , selectively inhibiting calcium ion influx in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in peripheral vascular resistance, which is crucial for lowering blood pressure. The drug's lipophilicity allows it to bind effectively to calcium channels, resulting in a slow onset and long duration of action. Its affinity for the inactivated state of the calcium channels enhances its effectiveness in managing hypertension without significantly affecting heart rate or serum lipid levels .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates its unique absorption and distribution characteristics:
- Absorption : Following oral administration, this compound exhibits low bioavailability (approximately 1.1%) due to extensive first-pass metabolism. Peak plasma concentrations are typically reached within 5 to 6 hours post-administration .
- Distribution : The drug shows a high volume of distribution, with significant accumulation in the liver, kidneys, and gastrointestinal tract .
- Protein Binding : this compound has a high protein binding rate (92.4% - 98.9%), primarily to albumin .
- Metabolism : It undergoes hepatic metabolism via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites .
- Elimination : Approximately 60% of this compound and its metabolites are excreted via feces, while 40% are eliminated through urine .
Clinical Efficacy
This compound has been evaluated in various clinical studies for its antihypertensive efficacy:
- A study involving patients aged ≤55 and >55 years demonstrated significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) after a 3-month treatment period. The mean change in SBP was -16.0 mmHg for older patients and -15.5 mmHg for younger patients, with both groups achieving target blood pressure levels below 140/90 mmHg .
Age Group | Mean Change in SBP (mmHg) | Mean Change in DBP (mmHg) |
---|---|---|
≤55 years | -15.5 | -9.0 |
>55 years | -16.0 | -7.9 |
- Another study highlighted this compound's positive effects on echocardiographic parameters in hypertensive patients with type 2 diabetes, showing improvements in left ventricular mass index and diastolic function over a 6-month treatment period .
Safety Profile
The safety profile of this compound is favorable compared to other antihypertensive agents:
- Long-term use does not lead to significant increases in heart rate or adverse effects on serum lipid profiles or glucose levels .
- In real-world studies, this compound was well-tolerated among patients with arterial hypertension, with minimal side effects reported during treatment periods .
Case Studies
Several case studies have explored this compound's efficacy and tolerability:
- Case Study on Efficacy : A cohort study assessed patients treated with this compound for hypertension management over six months, reporting sustained reductions in blood pressure without notable side effects.
- Case Study on Tolerability : In a real-life setting, patients reported high satisfaction rates regarding symptom control and overall health improvement while using this compound as part of their antihypertensive regimen.
属性
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOONUMYLCFJD-XADRRFQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909147 | |
Record name | 1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104713-75-9 | |
Record name | 1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。